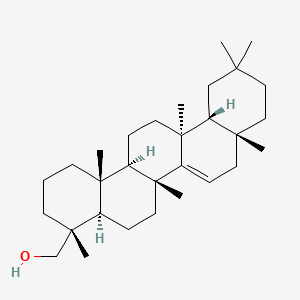
D-Friedoolean-14-en-23-ol, (4alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Friedoolean-14-en-23-ol, (4alpha)- is a pentacyclic triterpenoid compound. It is a derivative of oleanane and is known for its various biological activities. This compound is often found in natural sources such as plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Friedoolean-14-en-23-ol, (4alpha)- typically involves the extraction from natural sources or chemical synthesis from related triterpenoids. One common method includes the extraction from plant materials using solvents like ethanol. The plant material is usually subjected to multiple extraction cycles to ensure maximum yield .
Industrial Production Methods
Industrial production of D-Friedoolean-14-en-23-ol, (4alpha)- often involves large-scale extraction processes. These processes are optimized for efficiency and yield, using advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
Types of Reactions
D-Friedoolean-14-en-23-ol, (4alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the molecule to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
D-Friedoolean-14-en-23-ol, (4alpha)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of D-Friedoolean-14-en-23-ol, (4alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can bind to specific receptors and enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Taraxerol: Another pentacyclic triterpenoid with similar biological activities.
Beta-sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
D-Friedoolean-14-en-23-ol, (4alpha)- is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various applications .
Properties
CAS No. |
93929-97-6 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(4R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,6a,6a,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-4-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-26(3)14-9-22-29(6)15-10-21-27(4,20-31)12-8-13-28(21,5)23(29)11-16-30(22,7)24(26)19-25/h9,21,23-24,31H,8,10-20H2,1-7H3/t21-,23+,24+,26-,27-,28-,29-,30+/m0/s1 |
InChI Key |
ZXNXMHKRKWHICS-HYUZNSRQSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC[C@@]([C@@H]5CC[C@]4(C3=CC2)C)(C)CO)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(CCCC5(C4CCC3(C2C1)C)C)(C)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















